(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime Mononitrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxiconazole nitrate involves the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base to form 2,4-dichlorobenzyl imidazole. This intermediate is then reacted with 2,4-dichlorobenzyl oxime to yield oxiconazole .
Industrial Production Methods: In industrial settings, oxiconazole nitrate is produced by dissolving oxiconazole in surfactants, cosurfactants, and oil. The oil phase is prepared by dissolving Span 20 in light liquid paraffin, while the aqueous phase is prepared by dissolving Tween 20 in purified water. Both phases are heated separately to 70°C–80°C and then combined with continuous stirring until cooled to room temperature .
Chemical Reactions Analysis
Types of Reactions: Oxiconazole nitrate primarily undergoes substitution reactions due to the presence of chlorine atoms on the benzene ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives and chlorinated benzene compounds .
Scientific Research Applications
Oxiconazole nitrate has a broad range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of imidazole-based antifungal agents.
Industry: Employed in the formulation of topical creams and lotions for antifungal treatments.
Mechanism of Action
Oxiconazole nitrate exerts its antifungal effects by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. It destabilizes the fungal cytochrome P450 51 enzyme (Lanosterol 14-alpha demethylase), leading to cell lysis. Additionally, oxiconazole has been shown to inhibit DNA synthesis and suppress intracellular concentrations of adenosine triphosphate .
Comparison with Similar Compounds
- Clotrimazole
- Miconazole
- Ketoconazole
- Econazole
Comparison: Oxiconazole nitrate is unique in its broad-spectrum antifungal activity and its ability to inhibit both ergosterol biosynthesis and DNA synthesis. Compared to other imidazole derivatives like clotrimazole and miconazole, oxiconazole nitrate has shown superior efficacy in treating dermatophyte infections and a lower propensity for resistance development .
Properties
Molecular Formula |
C17H12Cl4N4O4 |
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Molecular Weight |
478.1 g/mol |
IUPAC Name |
(Z)-N-(2,4-dichlorophenoxy)-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanimine;nitric acid |
InChI |
InChI=1S/C17H11Cl4N3O.HNO3/c18-11-1-3-13(14(20)7-11)16(9-24-6-5-22-10-24)23-25-17-4-2-12(19)8-15(17)21;2-1(3)4/h1-8,10H,9H2;(H,2,3,4)/b23-16+; |
InChI Key |
HKGHLICSVZZSNH-BVXBIMGVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C(=N/OC2=C(C=C(C=C2)Cl)Cl)/CN3C=CN=C3.[N+](=O)(O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=NOC2=C(C=C(C=C2)Cl)Cl)CN3C=CN=C3.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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